A Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic Acid for Advanced Research
A Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic Acid for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethyl)phenylacetic acid, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical research sectors. While the query specified the trifluoromethoxy (-OCF₃) group, publicly available, high-confidence data predominantly pertains to the closely related trifluoromethyl (-CF₃) analogue. This guide will focus on the latter, 5-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS No. 261763-25-1) , clarifying its chemical properties, strategic importance in medicinal chemistry, synthesis, and analytical validation. It serves as a critical resource for researchers leveraging fluorination strategies to enhance the pharmacokinetic and pharmacodynamic profiles of novel chemical entities.
Core Compound Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.
Chemical Identity
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IUPAC Name: 2-(5-Chloro-2-(trifluoromethyl)phenyl)acetic acid
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CAS Number: 261763-25-1[1]
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Molecular Formula: C₉H₆ClF₃O₂[1]
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2D Structure:
Physicochemical Data
The properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including solvent selection for synthesis, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 238.59 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 117-119 °C | N/A |
| Boiling Point | 282.8 °C at 760 mmHg | [2] |
| Density | ~1.469 g/cm³ | [2] |
The Medicinal Chemist's Perspective: Strategic Value of Halogenation
The specific placement of chloro and trifluoromethyl groups on the phenylacetic acid scaffold is a deliberate design choice rooted in established medicinal chemistry principles. These substitutions are not arbitrary; they are employed to predictably modify a molecule's biological behavior.
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Trifluoromethyl (-CF₃) Group: This group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity confer several advantages[3].
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Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable methyl group (-CH₃) with a trifluoromethyl group (-CF₃) effectively blocks oxidative metabolism by cytochrome P450 (CYP) enzymes[4][5]. This typically increases the compound's half-life and bioavailability[5].
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Enhanced Binding Affinity: The high electronegativity of the -CF₃ group can alter the pKa of nearby functionalities and create favorable dipole-dipole or hydrogen bond interactions within a protein's active site, potentially increasing binding affinity and potency[6].
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Increased Lipophilicity: The -CF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier[7].
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Chloro (-Cl) Group: As a halogen, chlorine also plays a vital role.
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Modulating Lipophilicity and Polarity: The chloro group increases lipophilicity and can fill small hydrophobic pockets in a receptor, enhancing van der Waals interactions. Its placement is critical for optimizing receptor fit and can significantly improve potency[8].
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Altering Electronic Properties: As an electron-withdrawing group, it can influence the acidity of the carboxylic acid moiety and the reactivity of the aromatic ring.
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The combination of these two groups creates a chemical scaffold that is metabolically robust and primed for potent interactions with biological targets, making it a valuable building block for novel therapeutics.
Synthesis and Purification Strategy
The synthesis of substituted phenylacetic acids can be approached through various routes. A common and scalable method involves the creation of an organometallic intermediate from a corresponding aryl halide, followed by carboxylation or a two-step allylation/oxidation sequence.
Conceptual Synthesis Workflow
The following diagram illustrates a plausible and industrially relevant two-step process for preparing trifluorophenylacetic acids from a bromo-substituted precursor[9]. This approach is noted for its efficiency and high yields[9].
Experimental Protocol: Grignard-Allylation Pathway
This protocol is a representative example based on established methods for similar structures[9]. Note: This procedure should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions.
Materials:
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1-Bromo-4-chloro-2-(trifluoromethyl)benzene
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Isopropylmagnesium chloride (iPrMgCl) in Tetrahydrofuran (THF)
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Allyl bromide
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Sodium periodate (NaIO₄)
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Ruthenium(III) chloride hydrate (RuCl₃)
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Anhydrous THF, Acetonitrile, Water, Ethyl Acetate, Brine
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Hydrochloric Acid (HCl)
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Magnesium Sulfate (MgSO₄)
Step 1: Allylation of the Aryl Halide
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Dissolve 1-bromo-4-chloro-2-(trifluoromethyl)benzene in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).
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Cool the solution to between -15°C and -25°C using a suitable cooling bath.
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Slowly add iPrMgCl (2M solution in THF, ~1.02 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
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Age the resulting Grignard reagent mixture for 30-60 minutes at this temperature.
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Slowly add allyl bromide (~1.04 equivalents), again maintaining a low temperature.
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Allow the reaction to slowly warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the Grignard reagent.
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Carefully quench the reaction by adding water, followed by acidification with HCl.
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Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then brine.
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude allyl-intermediate.
Step 2: Oxidative Cleavage to the Carboxylic Acid
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Dissolve the crude intermediate from Step 1 in a 1:1 mixture of acetonitrile and water.
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Cool the mixture to approximately 15°C.
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Add sodium periodate (~4 equivalents) followed by a catalytic amount of RuCl₃ hydrate (~0.02 equivalents). An exotherm may be observed.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
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Extract the mixture with ethyl acetate. Wash the combined organic layers with brine.
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 5-Chloro-2-(trifluoromethyl)phenylacetic acid.
Analytical Quality Control
Ensuring the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
QC and Characterization Workflow
The logical flow for confirming the successful synthesis and purity of the final compound is outlined below.
Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecule drug candidates. The following is a representative reverse-phase method suitable for this class of compounds[10].
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., Primesep SB, 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Acidifier ensures the carboxylic acid is protonated for better retention and peak shape. |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic solvent for reverse-phase chromatography. |
| Gradient | 40% B to 95% B over 15 minutes | A gradient elution ensures that both the main compound and any potential impurities (more or less polar) are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 264 nm | Phenylacetic acids typically have a strong UV absorbance in this region. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
Acceptance Criteria: The purity is determined by the area percentage of the main peak. For use as a research intermediate or in early-stage development, a purity of ≥95% is typically required.
Applications in Research and Drug Development
5-Chloro-2-(trifluoromethyl)phenylacetic acid is not an end-product drug but rather a crucial building block or intermediate . Its value lies in its pre-functionalized, metabolically-fortified structure, which chemists can elaborate into more complex and potent molecules.
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Scaffold for NSAIDs: The phenylacetic acid motif is a classic structure in non-steroidal anti-inflammatory drugs (NSAIDs). This compound could serve as a starting point for developing novel cyclooxygenase (COX) inhibitors or other anti-inflammatory agents.
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Intermediates for Diabetes Therapeutics: Trifluorophenylacetic acid derivatives are known intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes[9].
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Synthesis of Agrochemicals: Fluorinated aromatic compounds are widely used in the development of modern pesticides and herbicides due to their enhanced stability and biological activity[11].
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining compound integrity.
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Hazard Identification: Based on aggregated GHS data for similar compounds, this substance should be considered a potential irritant.
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Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[11].
References
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2-chloro-5-(trifluoromethyl)phenylacetic acid. Chemsrc. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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2,4,5-Trifluorophenylacetic acid | C8H5F3O2. PubChem. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]
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2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, National Center for Biotechnology Information. [Link]
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). [Link]
- Process for the synthesis of trifluorophenylacetic acids.
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Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ACS Publications. [Link]
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